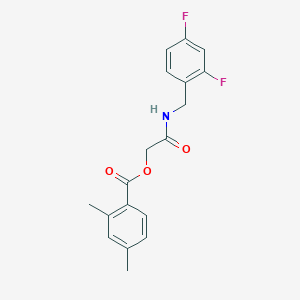![molecular formula C27H24N4O3S B3005624 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1173764-02-7](/img/structure/B3005624.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a class of compounds that have shown promising pharmacological properties .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. For instance, one approach involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The synthesized compounds showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is a bicyclic structure containing nitrogen atoms .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in one-pot intermolecular annulation reactions . The reaction has good functional group tolerance and is transition metal and external oxidant free .Scientific Research Applications
Anticancer Activity
- Compounds structurally related to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide have demonstrated significant anticancer activity. A study by Berest et al. (2011) found that similar compounds were especially effective against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Additionally, Kovalenko et al. (2012) reported that these compounds showed potent anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Antimicrobial Activity
- The research by Antypenko et al. (2016) indicated that compounds in this family possess some antimicrobial activities, particularly against Klebsiella pneumonia (Antypenko et al., 2016).
Radioactive Labeling for Tumor Imaging
- Al-Salahi et al. (2018) explored the use of a structurally similar compound for radioactive labeling, which could potentially be used in tumor imaging in mice, indicating its potential in diagnostic applications (Al-Salahi et al., 2018).
Inhibitors of Enzymatic Activity
- Apfel et al. (2001) discovered that related compounds can act as inhibitors of the Escherichia coli peptide deformylase (PDF), an enzyme, suggesting potential antibiotic applications (Apfel et al., 2001).
Antihypertensive Agents
- The study by Chern et al. (1993) found that compounds structurally related to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide act as alpha 1-adrenoceptor antagonists, indicating their potential as antihypertensive agents (Chern et al., 1993).
Anti-Ulcerogenic Activity
- Research conducted by Alasmary et al. (2017) on quinazoline derivatives, including a compound similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide, revealed potential anti-ulcerogenic and anti-ulcerative colitis activities (Alasmary et al., 2017).
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)16-28-24(32)17-35-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEMVZRRVPFRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

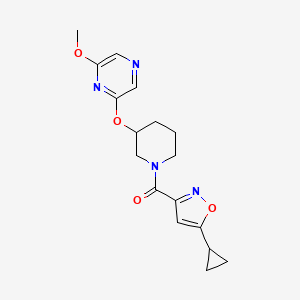
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)
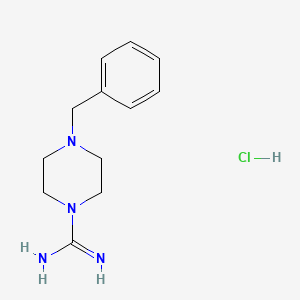
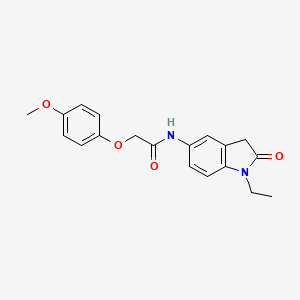
![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)
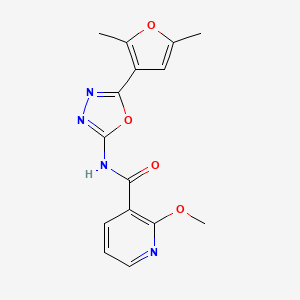
![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)
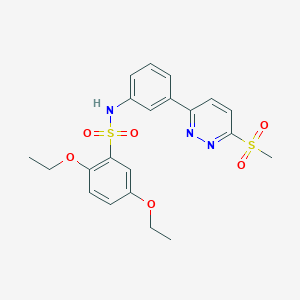

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)
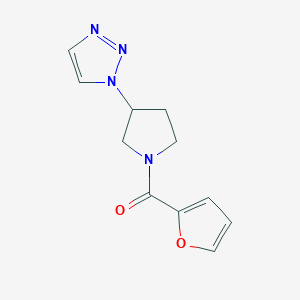
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)
